3-Chloro-4-iodo-2-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4ClIN2O2 |
|---|---|
Molecular Weight |
298.46 g/mol |
IUPAC Name |
3-chloro-4-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H4ClIN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 |
InChI Key |
HSPFGESLRWLIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 4 Iodo 2 Nitroaniline and Analogous Derivatives
Direct Halogenation Strategies
Direct halogenation of aniline (B41778) derivatives presents a formidable challenge in achieving regioselectivity due to the strong activating and ortho-, para-directing nature of the amino group. However, various protocols have been developed to control the position of halogen introduction.
Regioselective Iodination Protocols for Chloronitroanilines
The synthesis of 3-chloro-4-iodo-2-nitroaniline can be envisioned through the direct iodination of 3-chloro-2-nitroaniline. The directing effects of the substituents on the aniline ring play a critical role in determining the outcome of the iodination. The amino group is a strong activating ortho-, para-director, the nitro group is a meta-director and deactivating, and the chloro group is a deactivating ortho-, para-director. In 3-chloro-2-nitroaniline, the positions ortho and para to the activating amino group are C4 and C6. The C4 position is also para to the chloro group.
Several reagents and conditions have been explored for the regioselective iodination of substituted anilines. For instance, the use of N-iodosuccinimide (NIS) in polar solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to afford p-iodinated products with high regioselectivity. sorbonne-universite.fr The presence of an acid can invert this selectivity towards the o-isomer. sorbonne-universite.fr
The iodination of chlorinated aromatic compounds using silver salts such as Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆ in the presence of iodine has been systematically investigated. nih.gov These methods offer a pathway to iodoarenes that are valuable synthetic intermediates. For example, the iodination of 3,5-dichloroaniline (B42879) with Ag₂SO₄/I₂ resulted in a good conversion and a reasonable yield of the para-iodinated product. uky.edu
A study on the iodination of 3-nitroaniline (B104315) with Ag₂SO₄/I₂ in ethanol (B145695) reported a 90% yield of the corresponding 4- and 6-iodinated anilines in a 3:1 ratio, showcasing the influence of the solvent on regioselectivity. uky.edu In non-polar solvents, the regioselectivity of iodination with silver salts/I₂ is often improved, albeit sometimes with lower yields. nih.gov
Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has also been developed as a rapid and highly regioselective method for arenes. acs.org This method has been shown to be effective even for deactivated substrates like 4-nitroaniline (B120555), which was iodinated to give 2-iodo-4-nitroaniline (B1222051) as the sole product in 73% yield. acs.org
| Substrate | Reagent and Conditions | Major Product(s) | Yield (%) | Reference |
| 3,5-Dichlorophenol | AgSbF₆/I₂, DCM | 3,5-Dichloro-2-iodophenol | 82 | nih.gov |
| 3,5-Dichlorophenol | NIS/PTSA, DCM | 3,5-Dichloro-4-iodophenol | 57 | nih.gov |
| 3-Nitroaniline | Ag₂SO₄/I₂, ethanol | 4-Iodo-3-nitroaniline (B23111) and 2-Iodo-3-nitroaniline (3:1) | 90 | uky.edu |
| 4-Nitroaniline | NIS, FeCl₃/[BMIM]NTf₂ | 2-Iodo-4-nitroaniline | 73 | acs.org |
| 3-Chloroaniline | NIS, AcOH, rt, 48h | 3-Chloro-4-iodoaniline and 3-chloro-2-iodoaniline (B130401) (81:13) | - | sorbonne-universite.fr |
Table 1: Regioselective Iodination of Substituted Anilines and Phenols
Regioselective Chlorination Protocols for Iodonitroanilines
An alternative route to this compound involves the regioselective chlorination of 4-iodo-2-nitroaniline. The directing effects of the substituents would again be crucial. The amino group directs ortho/para, the nitro group directs meta, and the iodo group directs ortho/para. The position C3 is ortho to the amino group and meta to the nitro group, making it a potential site for chlorination.
The direct chlorination of unprotected anilines can be challenging due to over-reactivity. However, methods using copper(II) chloride in ionic liquids have shown high yields and regioselectivity for para-chlorination. beilstein-journals.orgresearchgate.net For substrates where the para position is blocked, chlorination may occur at an ortho position. For instance, the chlorination of 2-nitroaniline (B44862) with CuCl₂ in an ionic liquid gave 4-chloro-2-nitroaniline (B28928) in 85% yield. beilstein-journals.orgresearchgate.net
| Substrate | Reagent and Conditions | Major Product | Yield (%) | Reference |
| 2-Nitroaniline | CuCl₂, 1-hexyl-3-methylimidazolium (B1224943) chloride, 40°C, 16h | 4-Chloro-2-nitroaniline | 85 | beilstein-journals.orgresearchgate.net |
| 3-Nitroaniline | CuCl₂, 1-hexyl-3-methylimidazolium chloride, 40°C, 8h | 5-Chloro-3-nitroaniline | 94 | beilstein-journals.org |
| 2-Fluoroaniline | CuCl₂, 1-hexyl-3-methylimidazolium chloride, 40°C, 4h | 4-Chloro-2-fluoroaniline | 88 | beilstein-journals.orgresearchgate.net |
Table 2: Regioselective Chlorination of Substituted Anilines
Oxidative Halogenation Approaches for Anilines
Oxidative halogenation provides another avenue for the synthesis of halogenated anilines. These methods often involve the in-situ generation of a more reactive halogenating species.
For example, the oxidative bromination of anilines has been achieved using potassium bromide and ZnAl-BrO₃⁻-LDHs (Layered Double Hydroxides) in an acidic medium at room temperature. ccspublishing.org.cn This method has shown good regioselectivity, and for anilines with two electron-withdrawing groups like 2-chloro-4-nitroaniline, bromination occurred at the C6 position in 95% yield. ccspublishing.org.cn A similar oxidative bromination using potassium bromide and sodium perborate (B1237305) has also been reported to be mild and regioselective. scispace.com
Nitration of Halogenated Anilines
The introduction of a nitro group onto a halogenated aniline precursor is a fundamental strategy for the synthesis of nitro-substituted halogenated anilines.
Directed Nitration Methodologies
The direct nitration of anilines can be complicated by the basicity of the amino group, which can be protonated under the acidic conditions of nitration, forming an anilinium ion. The -NH₃⁺ group is a strong deactivating meta-director, which can lead to unexpected products. To circumvent this, the amino group is often protected as an acetanilide, which is less basic and remains an ortho-, para-director.
A study on the nitration of aniline and toluidine after protection with acetic or succinic anhydride (B1165640) showed that the regioselectivity is controlled by the electronic effects of the protecting group and other substituents on the ring. ulisboa.pt For example, the nitration of 3-methylacetanilide yielded primarily 3-methyl-4-nitroaniline. ulisboa.pt
More recent methods have explored alternative nitrating agents to avoid strongly acidic conditions. Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been used as a promoter and nitro source for the regioselective ortho-nitration of aniline derivatives. rsc.org Another approach utilizes tert-butyl nitrite (B80452) for the regioselective nitration of N-alkyl anilines under mild conditions. nih.gov
Control of Regioselectivity in Nitration Reactions
The regioselectivity of nitration is governed by the interplay of the electronic and steric effects of the substituents already present on the aromatic ring. In the case of a potential precursor like 3-chloro-4-iodoaniline, the amino group would be the strongest activating group, directing nitration to the ortho positions (C2 and C6). The chloro and iodo groups are ortho-, para-directing but deactivating.
Given the steric hindrance from the adjacent chloro and iodo groups, nitration at the C2 position would be favored. The nitration of acetanilides generally favors the para-isomer, but if the para-position is blocked, ortho-nitration becomes dominant.
A study on the nitration of aniline with nitric and sulfuric acid in acetic acid showed that the product distribution is a mix of ortho- and para-nitroaniline, with the para-isomer being the major product. ulisboa.pt The use of protecting groups can significantly alter this ratio.
| Precursor | Protecting Group | Nitrating Agent | Major Product | Product Ratio (o:m:p) | Reference |
| Aniline | None | HNO₃/H₂SO₄/AcOH | 2-Nitroaniline & 4-Nitroaniline | 23:-:76 | ulisboa.pt |
| Acetanilide | Acetyl | HNO₃/H₂SO₄ | p-Nitroacetanilide | - | - |
| 4-Methylacetanilide | Acetyl | HNO₃/H₂SO₄/AcOH | 4-Methyl-2-nitroacetanilide | 97% ortho | ulisboa.pt |
| 3-Methylacetanilide | Acetyl | HNO₃/H₂SO₄/AcOH | 3-Methyl-4-nitroacetanilide | 91% para | ulisboa.pt |
Table 3: Regioselectivity in the Nitration of Anilines and Derivatives
Transformation of Precursor Aromatic Systems
Traditional synthetic routes to complex aniline derivatives often rely on the sequential functionalization of simpler aromatic precursors. These methods, while established, may involve harsh reaction conditions and multiple steps.
The direct introduction of an amino group onto a nitro-halobenzene scaffold represents a common strategy for the synthesis of nitroaniline derivatives. This typically involves nucleophilic aromatic substitution (SNAr) reactions where a halogen atom is displaced by an amine source. The efficiency of these reactions is highly dependent on the nature and position of the halogen atoms and the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. researchgate.net
For instance, the synthesis of N-substituted nitroanilines can be achieved through the reaction of 1-chloro-2-nitrobenzene (B146284) with various anilines. researchgate.net These reactions often require high temperatures and the use of high-boiling point solvents like DMF or DMSO. researchgate.net However, solvent-free approaches have also been developed, demonstrating good to excellent yields in the synthesis of N-substituted nitroanilines. researchgate.net The reactivity of halogens in these SNAr reactions generally follows the order F > Cl > Br > I. researchgate.net
Copper-catalyzed amination reactions, such as the Ullmann condensation, provide another avenue for the synthesis of anilines from aryl halides. organic-chemistry.org Modern iterations of this reaction utilize various copper catalysts and ligands to achieve high yields under milder conditions. organic-chemistry.org For example, CuI-nanoparticles have been shown to effectively catalyze the synthesis of anilines from aryl halides in the absence of organic solvents. organic-chemistry.org
The choice of the amination agent is also crucial. While aqueous or gaseous ammonia (B1221849) can be used, other ammonia equivalents like LiN(SiMe3)2 or Ph3SiNH2 have been employed in palladium-catalyzed couplings. organic-chemistry.org The table below summarizes different approaches for amination reactions.
Table 1: Comparison of Amination Methodologies for Nitro-Halobenzene Precursors
| Method | Precursor | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Solvent-Free Nucleophilic Aromatic Substitution | 1-chloro-2-nitrobenzene | Anilines, various salts | Good to excellent yields without the use of high-boiling solvents. | researchgate.net |
| Copper-Catalyzed Amination (Ullmann-type) | Aryl halides | Aqueous ammonia, CuI-nanoparticles | Selective synthesis of anilines in the absence of organic solvents. | organic-chemistry.org |
| Palladium-Catalyzed Amination | Aryl chlorides and bromides | Aqueous ammonia, Pd catalyst, KPhos ligand | Suppresses side reactions like hydroxylation and diarylation. | organic-chemistry.org |
A versatile and widely used method for the synthesis of multi-substituted aromatic compounds involves the sequential introduction of functional groups via diazotization of an aniline, followed by a halogenation reaction, such as the Sandmeyer reaction. This strategy allows for precise control over the substitution pattern.
For example, a substituted nitroaniline can be diazotized using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of an acid. acs.orgresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo various transformations. rsc.org In a subsequent step, a halogen can be introduced by reacting the diazonium salt with a copper(I) halide (Sandmeyer reaction) or other halogenating agents. rsc.org
This approach is particularly useful for introducing iodine, as is the case in the synthesis of this compound. Starting from a suitable chloro-nitroaniline precursor, diazotization followed by treatment with potassium iodide would yield the desired product. The synthesis of 1-iodo-2-nitrobenzene (B31338) from 2-nitroaniline serves as a classic example of this type of transformation. rsc.org
Recent advancements have focused on developing one-pot tandem diazotization and subsequent coupling reactions, which streamline the synthetic process and avoid the isolation of potentially unstable diazonium salt intermediates. acs.org For example, a one-pot tandem diazotization and Heck-Matsuda reaction of anilines has been reported for the synthesis of cinnamates and styrenes. acs.org This methodology has been successfully applied to halogenated anilines, demonstrating its chemoselectivity. acs.org
The following table outlines the key steps in a sequential diazotization-halogenation route.
Table 2: Key Steps in Sequential Diazotization-Halogenation
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite (NaNO₂), an acid (e.g., HCl, H₂SO₄), or tert-butyl nitrite (TBN). | acs.orgresearchgate.net |
| Halogenation (Sandmeyer Reaction) | Replacement of the diazonium group with a halogen. | Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Potassium iodide (KI). | rsc.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. colab.wsdokumen.pub This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.orgresearchgate.net
Solvent-free synthesis is a key aspect of green chemistry, as it eliminates the use of often toxic and volatile organic solvents. researchgate.net Reactions can be carried out by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent. beilstein-journals.org For example, the synthesis of N-substituted nitroanilines has been successfully achieved under solvent-free conditions by reacting 1-chloro-2-nitrobenzene with anilines. researchgate.net
The use of water as a solvent is another environmentally benign approach. researchgate.net For instance, the bromination of 4-nitroaniline to produce 2,6-dibromo-4-nitroaniline (B165464) has been accomplished using bromide-bromate salts in an aqueous acidic medium, avoiding the need for organic solvents.
Furthermore, the development of catalyst systems that can be easily recovered and recycled contributes to the sustainability of a process. unimi.it For example, the use of a recyclable copper nanoparticle catalyst for the solvent-free synthesis of aromatic amines has been reported. unimi.it
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.brresearchgate.netresearchgate.net The synthesis of various heterocyclic compounds and substituted anilines has been successfully demonstrated using microwave irradiation. ajrconline.orgnih.gov For example, the synthesis of Schiff bases from aromatic amines and aldehydes can be achieved rapidly and in high yield under microwave irradiation, sometimes using natural acid catalysts. acs.org
Ultrasonication is another non-conventional energy source that can enhance reaction rates and yields. researchgate.netnsf.gov The application of ultrasound can lead to acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the chemical transformation. researchgate.net Ultrasound has been employed in various organic reactions, including the nitration of aromatic compounds and the reduction of nitroarenes. researchgate.net For instance, the reduction of nitroaromatic compounds to anilines using gallium metal is facilitated by ultrasound, offering a rapid and convenient method with a simple workup. nsf.gov
Table 3: Comparison of Green Synthesis Techniques
| Technique | Principle | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Reactions conducted without a solvent or in the presence of a grinding auxiliary. | Reduces waste, avoids toxic solvents, can lead to higher reactivity. | Synthesis of N-substituted nitroanilines. | researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture. | Rapid reaction rates, higher yields, improved purity. | Synthesis of Schiff bases and azo dyes. | nih.govacs.org |
| Ultrasonication | Application of high-frequency sound waves to the reaction. | Enhanced reaction rates, improved yields, can enable difficult reactions. | Reduction of nitroaromatics to anilines. | nsf.gov |
The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. rsc.org Catalytic approaches can reduce the amount of waste generated by replacing stoichiometric reagents with catalytic amounts of a more active substance.
In the context of halogenated aniline synthesis, catalytic hydrogenation of halogenated nitrobenzenes is an important industrial process. acs.org While noble metal catalysts (e.g., platinum, palladium) are often used, research is ongoing to develop more sustainable and cost-effective non-noble metal catalysts based on nickel, cobalt, iron, and copper. unimi.itacs.org A significant challenge in this area is to achieve high selectivity for the hydrogenation of the nitro group without causing dehalogenation. acs.org
Recent research has explored photo-thermal catalysis, which integrates thermal and photocatalysis to achieve superior catalytic performance under milder conditions. acs.org For example, a Ni/P25 catalyst has shown high activity for the hydrogenation of p-chloronitrobenzene to p-chloroaniline under a full spectrum light source. acs.org
Furthermore, organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for various transformations. researchgate.net For instance, aniline derivatives themselves can act as catalysts in certain halogenation reactions. researchgate.net The use of boric acid as a catalyst for the synthesis of 2-(arylamino) nicotinic acid derivatives under solvent-free conditions is another example of a sustainable catalytic strategy. nih.gov
Reactivity Profiles and Mechanistic Pathways of 3 Chloro 4 Iodo 2 Nitroaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence and position of substituents on the aromatic ring are crucial in determining the feasibility and regioselectivity of SNAr reactions.
Displacement of Halogen Substituents (Iodine vs. Chlorine)
In the structure of 3-Chloro-4-iodo-2-nitroaniline, two potential leaving groups for SNAr are present: a chlorine atom at the C3 position and an iodine atom at the C4 position. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex. total-synthesis.com This step is accelerated by factors that increase the electrophilicity of the carbon atom bearing the leaving group.
The chlorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This proximity allows the nitro group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org In contrast, the iodine atom is meta to the nitro group, a position from which it cannot offer resonance stabilization to the intermediate formed upon nucleophilic attack at C4. Consequently, the C3 position is significantly more activated towards nucleophilic attack than the C4 position.
While iodide is generally a better leaving group than chloride in aliphatic substitution reactions (SN1 and SN2) due to the weaker C-I bond, the reverse is often true in SNAr reactions. chemistrysteps.com The rate of SNAr is more dependent on the stability of the intermediate than on the bond strength to the leaving group. The high electronegativity of chlorine makes the C3 carbon more electrophilic and better able to accommodate the initial nucleophilic attack. Studies have shown that for activated aryl halides, the reactivity order is often F > Cl ≈ Br > I. researchgate.netnih.gov This "element effect" is attributed to the rate-determining initial addition step being accelerated by the more electronegative halogen. wikipedia.org Therefore, nucleophilic substitution is expected to occur selectively at the C3 position, leading to the displacement of the chlorine atom.
Influence of Nitro and Amino Groups on SNAr Reactivity
The reactivity of the aromatic ring in SNAr is profoundly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) activate the ring towards nucleophilic attack, while electron-donating groups (EDGs) deactivate it. libretexts.orgyoutube.com
Nitro Group (-NO2): The nitro group at the C2 position is a powerful activating group for SNAr. total-synthesis.com Its strong electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. Crucially, its ortho position relative to the chlorine atom allows it to stabilize the negative charge of the Meisenheimer complex via resonance, significantly lowering the activation energy for the reaction at that site. libretexts.org
Amino Group (-NH2): Conversely, the amino group at the C1 position is a strong electron-donating group. It increases the electron density of the ring through resonance, which deactivates the molecule towards nucleophilic attack. This deactivating effect counteracts the activation provided by the nitro group to some extent. However, the powerful, localized activation of the C3 position by the ortho nitro group is generally sufficient to overcome the deactivating influence of the amino group, allowing SNAr to proceed at the C-Cl bond.
| Position | Halogen | Position Relative to -NO₂ | Resonance Stabilization of Intermediate | Predicted Reactivity |
|---|---|---|---|---|
| C3 | Chlorine | ortho | High | Favored |
| C4 | Iodine | meta | Low | Disfavored |
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. chemistrytalk.org The regiochemical outcome of EAS on a substituted benzene (B151609) is determined by the combined directing effects of the existing substituents. masterorganicchemistry.com
Directing Effects of Halogen, Nitro, and Amino Functionalities
The four substituents on this compound exert competing directing effects:
Amino Group (-NH2): A powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. pressbooks.pub
Nitro Group (-NO2): A strong deactivating group and a meta-director due to its powerful electron-withdrawing properties. masterorganicchemistry.com
Chloro (-Cl) and Iodo (-I) Groups: Both halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because their lone pairs can be donated to the ring to stabilize the cationic intermediate (arenium ion) formed during the reaction. pressbooks.puborganicchemistrytutor.com
| Substituent | Position | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -NH₂ | C1 | Strongly Activating | ortho, para |
| -NO₂ | C2 | Strongly Deactivating | meta |
| -Cl | C3 | Weakly Deactivating | ortho, para |
| -I | C4 | Weakly Deactivating | ortho, para |
Competitive Reactivity and Site Selectivity
In polysubstituted benzenes, the most powerful activating group typically controls the position of further substitution. chemistrysteps.com In this molecule, the amino group is by far the strongest activator and its ortho, para-directing influence will dominate. The available positions for substitution are C5 and C6.
Attack at C5: This position is para to the strongly activating amino group and ortho to the iodo group.
Attack at C6: This position is ortho to the strongly activating amino group, meta to the nitro and chloro groups, and para to the iodo group.
The strong deactivating effect of the nitro group makes the entire ring less reactive towards electrophiles. However, substitution is still possible under appropriate conditions. The directing effect of the amino group strongly favors substitution at the C5 (para) and C6 (ortho) positions. While both sites are activated, substitution at C6 may be sterically hindered by the adjacent bulky nitro group at C2. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the dominant amino directing group and less sterically encumbered.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, frequently utilizing aryl halides as substrates. wikipedia.org The key step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, typically palladium. mdpi.com
The reactivity of aryl halides in this oxidative addition step is highly dependent on the identity of the halogen. The general order of reactivity is I > Br > Cl. mdpi.com This trend is attributed to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl), with the weaker C-I bond being much easier to break during oxidative addition.
Given the presence of both a C-I and a C-Cl bond in this compound, a high degree of selectivity can be achieved in cross-coupling reactions. By carefully selecting the catalyst and reaction conditions, it is possible to selectively activate the C-I bond while leaving the more robust C-Cl bond intact. This allows for the site-selective introduction of a wide variety of substituents (alkyl, aryl, alkynyl, etc.) at the C4 position. This differential reactivity makes this compound a potentially valuable intermediate for the synthesis of complex, selectively functionalized aromatic compounds.
| Bond | Position | Bond Dissociation Energy | Reactivity in Oxidative Addition | Predicted Outcome |
|---|---|---|---|---|
| C-I | C4 | Lower | High | Selective reaction |
| C-Cl | C3 | Higher | Low | Remains intact |
Palladium-Catalyzed C-C Cross-Coupling (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is of paramount importance. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl, meaning the C-I bond will react preferentially under appropriate conditions. fishersci.co.ukorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com For this compound, the initial oxidative addition will occur selectively at the more labile C-I bond.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The mechanism is believed to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper acetylide intermediate. libretexts.org This intermediate then undergoes transmetalation with the palladium complex. libretexts.org The higher reactivity of the C-I bond allows for the selective alkynylation at the 4-position of the aniline (B41778) ring. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. The mechanism proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent beta-hydride elimination to release the product. The selectivity for the C-I bond is also observed in this reaction.
| Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Steps |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Oxidative Addition, Transmetalation, Reductive Elimination |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine) | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |
| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) complex, Base (e.g., Et₃N) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
Copper-Mediated Coupling Reactions
Copper-catalyzed or -mediated reactions are a staple in organic synthesis, particularly for forming carbon-heteroatom and carbon-carbon bonds. In the Sonogashira reaction, copper(I) salts are frequently used as co-catalysts with palladium to facilitate the coupling of terminal alkynes with aryl halides. wikipedia.org The role of copper is to deprotonate the alkyne and form a copper acetylide, which then participates in the transmetalation step with the palladium center. libretexts.org
Beyond its co-catalytic role, copper can independently catalyze coupling reactions. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can form biaryl ethers, thioethers, and C-N bonds. While traditionally requiring harsh conditions, modern ligand systems have enabled milder copper-catalyzed couplings of aryl iodides.
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. squarespace.com A key advantage of nickel is its ability to activate and couple less reactive aryl chlorides. nih.govresearchgate.net Nickel-catalyzed reactions often involve different oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), and can proceed through radical pathways. squarespace.comresearchgate.net
For a substrate like this compound, nickel catalysis offers intriguing possibilities. While palladium would selectively activate the C-I bond, nickel catalysts, particularly under reductive cross-electrophile coupling conditions, could potentially activate the C-Cl bond. orgsyn.org Some nickel-catalyzed C-N coupling reactions of aryl chlorides are promoted by the addition of sodium iodide, which facilitates the reaction through a halogen exchange mechanism. rsc.org This suggests that a nickel catalyst could potentially mediate the coupling at either the iodo- or chloro-substituted positions, depending on the specific reaction conditions and ligand system employed.
Selective Coupling of Chloro and Iodo Moieties
The significant difference in the bond dissociation energies of C-I and C-Cl bonds, and their corresponding rates of oxidative addition to low-valent metal centers, is the foundation for the selective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition follows the order C-I >> C-Br > C-Cl. fishersci.co.uk
This reactivity difference can be exploited to perform sequential cross-coupling reactions. For example, a Sonogashira or Suzuki coupling can be performed under conditions mild enough to react only at the C-I bond, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction. wikipedia.orglibretexts.org This stepwise approach allows for the controlled and regioselective introduction of two different substituents onto the aniline core, making this compound a valuable building block for complex molecular architectures.
Transformations of the Amino Group
The primary amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for further derivatization and construction of more complex molecules.
Diazotization and Subsequent Reactions (e.g., Sandmeyer-type)
The amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. This process is known as diazotization. The resulting aryl diazonium salt is a highly useful intermediate that can be readily displaced by a wide range of nucleophiles, often with the loss of nitrogen gas.
The Sandmeyer reaction is a classic example of this transformation, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst or reagent. Iodide can be introduced by reaction with potassium iodide, often without the need for a copper catalyst. These reactions provide a powerful method to introduce a variety of functional groups onto the aromatic ring in place of the original amino group.
| Reagent | Product Functional Group | Reaction Name/Type |
|---|---|---|
| CuCl / HCl | -Cl | Sandmeyer Reaction |
| CuBr / HBr | -Br | Sandmeyer Reaction |
| CuCN / KCN | -CN | Sandmeyer Reaction |
| KI | -I | Iodination |
| H₂O, heat | -OH | Hydrolysis |
| HBF₄, heat | -F | Balz-Schiemann Reaction |
Acylation and Alkylation for Amine Derivatization
The nucleophilic nature of the amino group allows for straightforward acylation and alkylation reactions.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. For example, reaction with acetic anhydride (B1165640) converts the aniline derivative into the corresponding acetanilide. tiwariacademy.comquora.com This transformation is often used as a protecting strategy for the amino group, as the resulting amide is less nucleophilic and less activating towards the aromatic ring than the free amine. tiwariacademy.com The acyl group can typically be removed later by acid or base hydrolysis. rsc.org
Reductive Transformations of the Nitro Group to Amino Functionality
The reduction of the nitro group in this compound to its corresponding amino functionality is a chemically significant transformation, yielding 3-chloro-4-iodo-benzene-1,2-diamine. This resulting ortho-phenylenediamine derivative is a valuable bifunctional intermediate in the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are scaffolds of interest in medicinal chemistry and materials science.
The primary challenge in this transformation is achieving high chemoselectivity. The reduction of the nitro group must be accomplished without causing reductive cleavage of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds, a process known as hydrodehalogenation. The C-I bond is particularly susceptible to cleavage due to its lower bond dissociation energy compared to the C-Cl bond. Therefore, the choice of reducing agent and reaction conditions is critical to ensure the integrity of the halogen substituents on the aromatic ring. A variety of methods have been developed for the selective reduction of nitroarenes that are applicable to this specific, highly functionalized substrate. nih.govacs.org
Metal-Mediated Reductions
Classic methodologies employing metals in acidic or neutral media are well-suited for the chemoselective reduction of halogenated nitroarenes.
Iron in Acidic Media (Béchamp Reduction) : The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a widely employed, cost-effective, and mild method for nitro group reduction. commonorganicchemistry.comcommonorganicchemistry.com This method exhibits excellent tolerance for a variety of functional groups, including aromatic halides. researchgate.netsemanticscholar.orgtandfonline.com The reaction proceeds via a heterogeneous single electron transfer mechanism at the surface of the iron metal, which selectively reduces the nitro group while leaving the C-Cl and C-I bonds intact.
Stannous Chloride (Tin(II) Chloride) : Another common and effective reagent is stannous chloride (SnCl₂), typically used in an acidic solvent like concentrated hydrochloric acid or in polar organic solvents like ethanol (B145695) or ethyl acetate. scispace.comacsgcipr.org SnCl₂ is known for its high chemoselectivity in reducing aromatic nitro compounds without affecting halogens, esters, or nitriles. lookchem.com The reaction is a standard method for synthesizing anilines from complex nitroaromatic precursors. researchgate.net
Catalytic Hydrogenation Methods
Catalytic hydrogenation, including transfer hydrogenation, offers a cleaner alternative to stoichiometric metal reductants, though careful catalyst and condition selection is paramount to prevent dehalogenation.
Catalytic Transfer Hydrogenation : This technique utilizes a hydrogen donor in conjunction with a metal catalyst, avoiding the need for high-pressure gaseous hydrogen. Hydrazine hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst like palladium on carbon (Pd/C) or Raney Nickel is a potent system for this purpose. nih.gov Studies on various halogenated nitroarenes have demonstrated that this method can achieve high yields of the corresponding anilines with minimal dehalogenation when reaction times and temperatures are carefully controlled. organic-chemistry.org Formic acid and its salts are also used as effective hydrogen donors.
Direct Catalytic Hydrogenation : The direct use of hydrogen gas (H₂) with a heterogeneous catalyst is a common industrial practice. However, for substrates like this compound, the choice of catalyst is crucial. Palladium-based catalysts are often too aggressive and can promote hydrodehalogenation. acs.org Raney Nickel is frequently a superior choice as it is less prone to cleaving aryl-halide bonds. commonorganicchemistry.com Platinum-based catalysts (e.g., PtO₂) or modified catalysts, such as Pt–V/C, have also been investigated to improve selectivity in the hydrogenation of iodinated nitroaromatics. acs.org Optimizing reaction parameters, such as substrate concentration, hydrogen pressure, and temperature, is essential to maximize the yield of the desired diamine and minimize the formation of dehalogenated byproducts. acs.org
Mechanistic Considerations
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the reducing agent, the general mechanism, often referred to as the Haber pathway, involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH). The hydroxylamine intermediate is then finally reduced to the corresponding amine (Ar-NH₂). In some cases, condensation reactions between the nitroso and hydroxylamine intermediates can occur, leading to the formation of azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) species as byproducts, which are themselves typically reduced to the final amine under the reaction conditions. acs.org Preventing the accumulation of carcinogenic arylhydroxylamine intermediates is a key consideration for process safety and product purity. google.com
Interactive Data Table: Methods for the Reduction of this compound
| Method | Reagents & Catalyst | Typical Solvents | Advantages | Potential Challenges/Side Reactions | References |
| Béchamp Reduction | Fe powder, Acetic Acid (AcOH) or Hydrochloric Acid (HCl) | Ethanol, Water, or a mixture | High chemoselectivity, cost-effective, tolerates halides well. | Heterogeneous reaction, requires acidic conditions, iron sludge waste. | commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net |
| Stannous Chloride Reduction | SnCl₂·2H₂O, Hydrochloric Acid (HCl) | Ethanol, Ethyl Acetate | Excellent chemoselectivity for nitro group, tolerates many functional groups. | Requires stoichiometric amounts of tin salt, tin waste products. | scispace.comacsgcipr.orglookchem.com |
| Catalytic Transfer Hydrogenation | Hydrazine hydrate (N₂H₄·H₂O), Pd/C or Raney Ni | Methanol, Ethanol | Avoids use of H₂ gas, generally high selectivity, mild conditions. | Potential for dehalogenation with Pd/C if not controlled, handling of hydrazine. | nih.govorganic-chemistry.org |
| Catalytic Hydrogenation | H₂ gas, Raney Nickel or Platinum-based catalyst (e.g., PtO₂) | THF, Ethanol, Methanol | High atom economy, catalyst can be recycled, clean reaction. | Risk of hydrodehalogenation (C-I > C-Cl), requires pressure equipment. | acs.orgcommonorganicchemistry.com |
Applications in the Synthesis of Complex Organic Molecules
Building Block for Heterocyclic Scaffolds
The inherent reactivity of 3-Chloro-4-iodo-2-nitroaniline makes it a theoretical candidate for the synthesis of various heterocyclic systems, which are foundational structures in medicinal and materials chemistry.
The ortho-nitroaniline structure is a well-established starting point for the synthesis of benzimidazoles. wikipedia.orgresearchgate.net The general synthetic route involves the reduction of the nitro group to an amine, yielding a 1,2-diaminobenzene derivative. This intermediate can then undergo cyclization with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole (B57391) ring. researchgate.net For this compound, this would theoretically lead to the formation of a highly substituted benzimidazole scaffold, which could be further functionalized at the halogen positions.
While direct synthesis of quinazolinones and pyrimidines from ortho-nitroanilines is less common, multi-step pathways can be envisioned. Quinazolinone synthesis often starts from anthranilic acids or their derivatives. nih.govorganic-chemistry.orgnih.gov Pyrimidine synthesis typically involves the condensation of 1,3-dicarbonyl compounds with amidines or related species. bu.edu.egnih.gov The transformation of this compound into a suitable precursor for these syntheses would require significant chemical modification.
The presence of halogen atoms, particularly iodine, on the aromatic ring of this compound suggests its utility in forming fused aromatic systems through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are powerful tools for C-C bond formation. The higher reactivity of the C-I bond compared to the C-Cl bond would allow for sequential, site-selective functionalization, enabling the construction of complex polycyclic and fused aromatic structures.
Intermediate in the Preparation of Advanced Synthetic Targets
Substituted nitroanilines are crucial intermediates in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. google.comgoogle.com The specific combination of functional groups in this compound makes it a potential, albeit not widely reported, intermediate for specialized, high-value chemicals.
Nitroaniline derivatives are frequently employed in the synthesis of active pharmaceutical ingredients (APIs). google.commdpi.comchemicalbook.com The benzimidazole unit, which can be derived from ortho-nitroanilines, is a prominent scaffold in many marketed drugs. researchgate.net For instance, the anthelmintic drug albendazole (B1665689) is synthesized from a substituted chloro-nitroaniline intermediate. guidechem.com The structural features of this compound make it a plausible starting material for creating complex, halogenated pharmaceutical building blocks.
The synthesis of agrochemicals, such as herbicides and fungicides, often relies on halogenated and nitrated aromatic intermediates. google.comresearchgate.net For example, 3-chloro-4-fluoroaniline, a related compound, is a key intermediate for certain herbicides and medicines. google.com The reactive sites on this compound could be leveraged to build novel pesticide molecules, where the specific halogen substitution pattern might contribute to biological activity and metabolic stability.
Polyhalogenated and nitrogen-containing aromatic compounds are of interest in materials science for the development of functional materials, such as polymers with high refractive indices, flame retardants, or organic electronics. The dense functionalization of this compound provides a platform for creating monomers that could be polymerized to form materials with tailored electronic or physical properties.
Spectroscopic and Structural Elucidation of 3 Chloro 4 Iodo 2 Nitroaniline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of atoms.
In the ¹H NMR spectrum of a substituted nitroaniline derivative, the aromatic protons appear as distinct signals whose chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. For a compound like 3-Chloro-4-iodo-2-nitroaniline, the aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. The electron-withdrawing nitro group (-NO₂) and the halogens (-Cl, -I) significantly deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values).
The proton ortho to the nitro group is expected to be the most deshielded. For instance, in the related compound 2-nitroaniline (B44862), the proton at the C6 position (ortho to the nitro group and meta to the amino group) appears as a doublet of doublets around 8.12 ppm. rsc.org The coupling patterns (splitting) arise from spin-spin interactions between neighboring protons. Protons on adjacent carbons (vicinal coupling) typically exhibit coupling constants (J-values) in the range of 7-9 Hz for ortho relationships.
The protons of the primary amine (-NH₂) typically appear as a broad singlet. rsc.orgnih.gov Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects.
Table 1: Representative ¹H NMR Data for Substituted Nitroanilines
| Compound | Solvent | Aromatic Protons Chemical Shifts (δ, ppm) and Coupling (J, Hz) | Amine Protons (δ, ppm) |
|---|---|---|---|
| 2-Nitroaniline rsc.org | CDCl₃ | 8.12 (d, J=8.0 Hz), 7.36 (t, J=8.1 Hz), 6.81 (d, J=8.3 Hz), 6.70 (t, J=8.0 Hz) | 5.98 (s, 2H) |
| 4-Chloro-3-nitroaniline (B51477) rsc.org | CDCl₃ | 7.26 (d, J=8.6 Hz), 7.13 (d, J=2.6 Hz), 6.78 (dd, J=8.6, 2.7 Hz) | 4.00 (s, 2H) |
Note: The data presented is for analogous compounds to illustrate expected spectral features.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, six distinct signals are expected for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents.
Carbons directly bonded to electronegative atoms or groups (like -NO₂, -Cl, -I, -NH₂) show the most significant shifts.
The carbon bearing the nitro group (C2) would be significantly deshielded.
The carbon attached to the amino group (C1) would also be shifted downfield, though the effect is generally less pronounced than that of the nitro group.
The carbons bonded to the halogens (C3 and C4) exhibit shifts influenced by both electronegativity and the "heavy atom effect," particularly for iodine, which can induce an upfield shift in the attached carbon compared to what electronegativity alone would predict.
For example, in 4-Chloro-3-nitroaniline, the carbon signals appear between δ 110 and 149 ppm. rsc.org The carbon attached to the nitro group is found at δ 148.34 ppm, while the carbon attached to the chlorine is at δ 119.38 ppm. rsc.org This data provides a fingerprint for the substitution pattern on the aromatic ring.
Table 2: Representative ¹³C NMR Data for Substituted Nitroanilines
| Compound | Solvent | Aromatic Carbon Chemical Shifts (δ, ppm) |
|---|---|---|
| 3-Nitroaniline (B104315) rsc.org | CDCl₃ | 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 |
| 4-Chloro-3-nitroaniline rsc.org | CDCl₃ | 148.34, 145.99, 132.28, 119.38, 114.96, 110.94 |
Note: The data presented is for analogous compounds to illustrate expected spectral features.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectrum for this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.
N-H Stretching: The primary amine group gives rise to two characteristic bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. For an aminoether derivative, these bands were observed at 3400 and 3310 cm⁻¹. nih.gov
NO₂ Stretching: The nitro group is identified by two strong absorption bands: an asymmetric stretching vibration typically found between 1500 and 1570 cm⁻¹ and a symmetric stretching vibration between 1300 and 1370 cm⁻¹.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching of the aromatic carbon to the nitrogen of the amino group usually occurs in the 1250-1360 cm⁻¹ range.
C-Halogen Stretching: The vibrations for C-Cl and C-I bonds are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is often observed in the 600-800 cm⁻¹ range, while the C-I stretch appears at lower wavenumbers, generally between 500-600 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. Studies on related compounds like 4-chloro-3-nitroaniline have utilized both Raman and IR spectroscopy for a complete vibrational analysis. researchgate.net
Table 3: Typical IR Absorption Frequencies for Functional Groups in Substituted Nitroanilines
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Amine | C-N Stretch | 1250 - 1360 |
| Aryl Halide | C-Cl Stretch | 600 - 800 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₄ClIN₂O₂), the molecular ion peak (M⁺) would provide its exact molecular weight. The presence of chlorine and iodine would be evident from the characteristic isotopic patterns of the molecular ion peak.
The fragmentation of aromatic nitro compounds often proceeds through specific pathways. miamioh.eduquizlet.com Common fragmentation patterns for this compound would likely include:
Loss of the nitro group: A primary fragmentation would be the cleavage of the C-N bond to lose an NO₂ radical (M - 46).
Loss of NO and CO: Subsequent fragmentation can involve the loss of a nitric oxide radical (M - 30), followed by the loss of carbon monoxide (CO), a common pathway for nitroaromatics.
Loss of Halogens: Cleavage of the C-I or C-Cl bonds can lead to fragments corresponding to the loss of an iodine or chlorine radical. Due to the weaker C-I bond, the loss of iodine (M - 127) would be a more prominent fragmentation pathway than the loss of chlorine (M - 35/37).
Cleavage of the Amine Group: Fragmentation involving the amine group can also occur.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula. For a related aminoether, HRMS analysis showed a molecular ion [M+H]⁺ that matched the calculated value, confirming its composition. nih.gov
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures provides significant insight into its expected solid-state characteristics. Studies on the isomorphous compounds 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline (B23111) show that they form crystal structures stabilized by N-H···N hydrogen bonds, creating a characteristic R²₂(8) graph set motif. researchgate.net
Furthermore, the crystal structure of 2-chloro-4-iodoaniline (B137281) reveals that instead of classic hydrogen bonds, the crystal packing is stabilized by a network of weaker interactions, including N—H···N, N—H···I, and N—H···Cl contacts. researchgate.net In this structure, the amino group is found to have a pyramidal geometry. researchgate.net
For this compound, it is expected that the crystal packing would be dominated by a combination of hydrogen bonding involving the amine and nitro groups, as well as halogen bonding and other weak intermolecular forces. The planarity of the benzene ring and the orientation of the nitro and amino groups relative to the ring would be precisely determined, providing a complete and unambiguous structural characterization in the solid phase.
Future Perspectives and Emerging Research Avenues
Development of Novel and Highly Regioselective Synthetic Routes
The precise arrangement of substituents on the aniline (B41778) ring of 3-chloro-4-iodo-2-nitroaniline presents a significant challenge for synthetic chemists. The development of novel and highly regioselective synthetic routes is crucial for accessing this compound efficiently and in high purity, which is a prerequisite for its broader application. Current research efforts are directed towards multi-step synthetic sequences that allow for the controlled introduction of the chloro, iodo, and nitro functionalities onto the aniline scaffold.
One potential synthetic strategy involves the sequential functionalization of a simpler aniline derivative. For instance, a plausible route could commence with the nitration of a chloro-iodo-aniline precursor, although controlling the regioselectivity of the nitration step would be a critical challenge. The directing effects of the existing halogen substituents would need to be carefully considered to achieve the desired 2-nitro isomer.
Alternatively, a route starting from a suitably substituted nitrobenzene (B124822) could be envisioned. This might involve the regioselective introduction of the chloro and iodo groups onto a 2-nitroaniline (B44862) precursor. Such transformations often require specialized reagents and careful optimization of reaction conditions to avoid the formation of undesired isomers. The development of catalytic methods for the regioselective halogenation of nitroanilines is an active area of research that could provide more efficient pathways to this compound and related compounds.
| Starting Material | Key Transformation | Potential Advantages | Key Challenges |
| Chloro-iodo-aniline | Regioselective nitration | Potentially shorter route | Controlling regioselectivity of nitration |
| 2-Nitroaniline | Regioselective chlorination and iodination | Potentially better control of nitro group position | Achieving high regioselectivity in halogenation steps |
Exploration of Unconventional Reactivity Pathways
The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing nitro group and the halogen substituents, make it a candidate for exploring unconventional reactivity pathways. The presence of a nitro group at the ortho position to the amino group significantly influences the reactivity of the haloarene system. It is well-established that a nitro group at the ortho or para position increases the reactivity of haloarenes towards nucleophilic aromatic substitution (SNAr) reactions. embibe.cominfinitylearn.comdoubtnut.com This is due to the electron-withdrawing nature of the nitro group, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack.
This enhanced reactivity could be exploited for the selective displacement of one of the halogen atoms. The relative reactivity of the chloro and iodo substituents in SNAr reactions would be a key factor to investigate, potentially allowing for sequential and site-selective functionalization of the aromatic ring.
Furthermore, the ortho-nitroaniline moiety itself can participate in a variety of chemical transformations. For example, the amino group can be diazotized and subsequently replaced with a range of other functional groups. However, the presence of the strongly deactivating nitro group can make the diazotization of ortho-nitroanilines challenging, often requiring modified reaction conditions. quora.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for key intermediates like this compound into continuous flow and automated synthesis platforms offers numerous advantages over traditional batch processing. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or potentially hazardous reactions like nitrations.
The synthesis of halogenated nitroaromatics and their subsequent reduction to anilines are processes that have been successfully implemented in flow reactors. These systems often utilize packed-bed reactors containing immobilized catalysts, which facilitates catalyst reuse and simplifies product purification. nih.gov The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction conditions.
Automated synthesis platforms can further streamline the multi-step synthesis of complex molecules derived from this compound. These platforms can perform sequential reactions, purifications, and analyses with minimal human intervention, significantly accelerating the drug discovery and development process.
| Technology | Potential Benefits for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved yield and purity, precise control over reaction parameters, potential for scalability. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, reduced manual labor. |
Expanding Synthetic Applications to New Molecular Scaffolds
The primary value of this compound lies in its potential as a versatile building block for the construction of novel and complex molecular scaffolds, particularly those of interest in medicinal chemistry. Polysubstituted anilines are prevalent motifs in a wide range of pharmaceuticals and bioactive molecules. nih.govacs.org
The strategic placement of three distinct functional groups on the aniline ring of this compound allows for a multitude of subsequent chemical modifications. For example, the amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings. The halogen atoms can be functionalized through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-heteroatom bonds.
This trifunctional nature makes this compound an attractive starting material for the synthesis of libraries of diverse compounds for high-throughput screening in drug discovery programs. Its utility in the synthesis of novel heterocyclic systems, such as substituted quinolines, quinoxalines, or benzimidazoles, is an area ripe for exploration. The development of efficient and selective methods to manipulate the functional groups of this compound will undoubtedly unlock its full potential in the creation of new molecular entities with valuable biological properties.
| Functional Group | Potential Transformations | Resulting Molecular Scaffolds |
| Amino Group | Acylation, Alkylation, Cyclization | Amides, Secondary/Tertiary Amines, Heterocycles (e.g., Benzimidazoles) |
| Chloro/Iodo Groups | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Biaryls, Aryl-heterocycles, Functionalized Anilines |
| Nitro Group | Reduction | Diamino Derivatives for further elaboration |
Q & A
Basic: What are the key synthetic routes for 3-chloro-4-iodo-2-nitroaniline, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves sequential halogenation and nitration steps. For example, iodination of a pre-functionalized aniline derivative (e.g., 3-chloro-2-nitroaniline) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–25°C) in a polar aprotic solvent (e.g., DMF) . Yield optimization requires precise stoichiometry of iodine sources and monitoring reaction time to avoid over-iodination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the target compound .
Basic: How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The aromatic proton environment is influenced by electron-withdrawing groups (Cl, NO₂, I). Deshielding effects from the nitro group (~δ 8.5–9.0 ppm) and splitting patterns from adjacent substituents help assign positions .
- HRMS : Exact mass determination (Monoisotopic mass: ~328.87 g/mol) confirms molecular formula (C₆H₃ClIN₂O₂). Isotopic patterns for chlorine (3:1) and iodine (1:1) provide additional validation .
- FT-IR : Nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-I stretches (~500 cm⁻¹) are diagnostic .
Advanced: How does the iodine substituent influence the electronic structure and reactivity compared to chloro-nitroaniline analogs?
Methodological Answer:
Iodine’s polarizability and larger atomic radius alter electron density distribution. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal reduced electron density at the nitro group due to iodine’s inductive effect, lowering electrophilic substitution reactivity compared to chloro analogs . Experimental validation via Hammett substituent constants (σₚ) or reaction kinetics with nucleophiles (e.g., thiols) can quantify these effects .
Advanced: What solvent systems are optimal for recrystallizing this compound, and how does solubility correlate with solvent polarity?
Methodological Answer:
Solubility studies in ethanol, DMSO, and acetonitrile show higher solubility in polar aprotic solvents (DMSO: ~25 mg/mL at 25°C) due to dipole-dipole interactions with nitro and iodo groups . Recrystallization in ethanol/water (7:3 v/v) achieves >95% purity. Temperature-dependent solubility curves (10–60°C) should be constructed to optimize crystal morphology .
Advanced: How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?
Methodological Answer:
DFT-based Fukui indices identify the most nucleophilic/electrophilic sites. For Suzuki coupling, iodine’s leaving group ability and the nitro group’s electron-withdrawing effect direct cross-coupling to the C-I position. Transition state modeling (e.g., using Gaussian 09) predicts activation barriers for competing pathways . Experimental validation via ¹³C NMR tracking of Pd-catalyzed intermediates is recommended .
Basic: What safety protocols are critical when handling this compound due to its nitro and halogen substituents?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Waste Disposal : Halogenated nitro compounds require neutralization (e.g., sodium bicarbonate) before disposal in designated halogen waste containers .
Advanced: How do steric and electronic effects of the iodo substituent impact crystallization behavior compared to bromo/chloro analogs?
Methodological Answer:
Iodine’s larger van der Waals radius increases molecular packing complexity, often leading to lower symmetry crystals. X-ray diffraction studies reveal longer C-I bond lengths (~2.09 Å) vs. C-Cl (~1.73 Å), affecting lattice energies. Differential Scanning Calorimetry (DSC) shows broader melting ranges (ΔT ~5°C) due to weaker intermolecular forces .
Advanced: What strategies resolve contradictions in reported spectroscopic data for halogenated nitroanilines?
Methodological Answer:
- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish positional isomers (e.g., 3-chloro-4-iodo vs. 4-chloro-3-iodo).
- Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via GIAO-DFT) .
- Meta-Analysis : Review solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts in literature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
